2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone
CAS No.:
Cat. No.: VC14982001
Molecular Formula: C17H21ClN4O3S
Molecular Weight: 396.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21ClN4O3S |
|---|---|
| Molecular Weight | 396.9 g/mol |
| IUPAC Name | 2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone |
| Standard InChI | InChI=1S/C17H21ClN4O3S/c1-12-15(17(20-19-12)13-3-5-14(18)6-4-13)11-16(23)21-7-9-22(10-8-21)26(2,24)25/h3-6H,7-11H2,1-2H3,(H,19,20) |
| Standard InChI Key | MGXGBLOVTXWXSG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)N3CCN(CC3)S(=O)(=O)C |
Introduction
Synthesis
The synthesis of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone likely involves multi-step reactions similar to those used for related pyrazole derivatives:
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Formation of the Pyrazole Ring: This can be achieved by reacting a hydrazine derivative with a β-diketone under acidic or basic conditions.
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Introduction of Substituents: The chlorophenyl and methyl groups are introduced through electrophilic aromatic substitution reactions.
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Formation of the Piperazine Ring: This involves the cyclization of appropriate diamines.
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Introduction of the Methylsulfonyl Group: This step involves the reaction of the piperazine derivative with a methylsulfonylating agent.
Biological Activity
While specific biological activity data for 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone is not available, compounds with similar structures often exhibit anti-inflammatory, analgesic, and anticancer properties. These activities are typically attributed to interactions with enzymes and receptors involved in inflammation and cancer progression.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone | C23H26ClN5O | 423.9 | Anti-inflammatory, anticancer |
| 2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(124triazolo[4,3-a]pyridin-3-ylmethyl)acetamide | C19H17ClN6O | 343.8 | Potential antimicrobial, anti-inflammatory, anticancer |
Research Findings
Due to the lack of specific research findings on 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone, studies on similar compounds suggest that pyrazole derivatives can inhibit enzymes like COX-1 and COX-2, contributing to their anti-inflammatory effects. Further research is needed to determine the exact biological activities and mechanisms of action for this compound.
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